

Application Note: Chemical Synthesis and Purification of 3-Nitro-L-tyrosine Standard

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Compound of Interest		
Compound Name:	3-Nitro-L-tyrosine	
Cat. No.:	B030807	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the synthesis and purification of a **3-Nitro-L-tyrosine** (3-NT) analytical standard. **3-Nitro-L-tyrosine** is a critical biomarker for nitrosative stress, and its presence is associated with various pathological conditions.[1] A reliable in-house standard is essential for the accurate quantification of 3-NT in biological samples.

Chemical Synthesis: Nitration of L-tyrosine

The synthesis of **3-Nitro-L-tyrosine** is achieved through the electrophilic aromatic substitution (EAS) of L-tyrosine. The aromatic ring of tyrosine is activated by the hydroxyl group, directing the nitration to the ortho position to yield **3-Nitro-L-tyrosine**.[2] A nitronium ion (NO₂+) is generated in situ from a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol: Synthesis

Safety Precautions: This procedure involves the use of concentrated acids and should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add
 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.



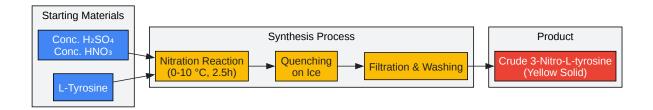
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
- Nitration: Prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to
 5.0 mL of concentrated sulfuric acid in a separate cooled beaker.
- Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over a period
 of 30 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
- Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
- Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-Nitro-L-tyrosine will form.
- Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with three 50 mL portions of cold deionized water to remove residual acids.
- Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Data Presentation: Synthesis Parameters

Parameter	Value/Condition
Starting Material	L-tyrosine
Reagents	Concentrated H₂SO₄, Concentrated HNO₃
Reactant Molar Ratio	L-tyrosine : HNO₃ (approx. 1:1.5)
Reaction Temperature	0-10 °C
Reaction Time	2.5 hours
Expected Crude Yield	60-70%

Visualization: Synthesis Workflow





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Caption: Workflow for the synthesis of crude **3-Nitro-L-tyrosine**.

Purification Methods

Purification is a critical step to ensure the final product meets the requirements of an analytical standard (typically ≥98% purity). Two common methods are presented: recrystallization for basic purification and preparative HPLC for high-purity standards.

Purification by Recrystallization

This method is suitable for removing most inorganic impurities and unreacted starting materials.

- Dissolution: Transfer the crude 3-Nitro-L-tyrosine to an Erlenmeyer flask. Add a minimal amount of hot deionized water (approximately 80-90 °C) with stirring until the solid is completely dissolved.
- Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
- Filtration: Collect the purified yellow crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of ice-cold deionized water.
- Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.



Parameter	Value/Condition
Solvent	Deionized Water
Dissolution Temperature	80-90 °C
Crystallization Temperature	0-4 °C
Expected Recovery	>80%

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

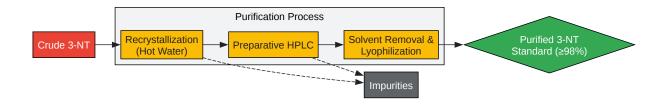
For achieving high purity (>98%), preparative reverse-phase HPLC is the recommended method.[1][3]

- Sample Preparation: Dissolve the recrystallized or crude **3-Nitro-L-tyrosine** in the mobile phase to a concentration of approximately 5-10 mg/mL. Filter the solution through a 0.45 μm syringe filter.
- HPLC Setup: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Fraction Collection: Monitor the elution profile at 356 nm. This wavelength is highly specific for **3-Nitro-L-tyrosine** and minimizes interference from other aromatic compounds.[3][4] Collect the fractions corresponding to the main product peak.
- Product Recovery: Combine the collected fractions. Remove the organic solvent (methanol)
 using a rotary evaporator.
- Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified 3-Nitro-L-tyrosine as a fluffy, yellow powder.



Parameter	Specification
Instrument	Preparative HPLC System with DAD/UV Detector
Column	C18, 10 µm, 250 x 21.2 mm (or similar)
Mobile Phase	0.5% Acetic Acid : Methanol : Water (15:15:70 v/v/v)[3][5]
Flow Rate	10-15 mL/min (scaled for column diameter)
Detection Wavelength	356 nm[3]
Injection Volume	Dependent on column loading capacity
Oven Temperature	25 °C[3][4]

Visualization: Purification Workflow



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Caption: Workflow for the purification of **3-Nitro-L-tyrosine**.

Characterization of the Final Product

The identity, purity, and integrity of the final product must be confirmed to qualify it as an analytical standard.

Data Presentation: Final Product Specifications



Property	Specification	Method
Appearance	Yellow crystalline solid or powder	Visual Inspection
Molecular Formula	C9H10N2O5[6]	-
Molecular Weight	226.19 g/mol [6]	-
Purity	≥ 98.0%[7][8][9]	Analytical HPLC (at 356 nm)
Identity Confirmation	Conforms to reference spectrum	¹ H NMR, ¹³ C NMR, Mass Spectrometry[6][10]
Melting Point	224-235 °C (decomposes)	Melting Point Apparatus
Solubility	Approx. 2 mg/mL in PBS (pH 7.2)[9]	Solubility Test

Conclusion

This application note provides robust and detailed protocols for the synthesis of **3-Nitro-L-tyrosine** from L-tyrosine, followed by effective purification using recrystallization and preparative HPLC. By following these procedures, research and drug development laboratories can produce a high-purity **3-Nitro-L-tyrosine** standard, enabling accurate and reliable quantification of this important nitrosative stress biomarker. The characterization methods outlined ensure the final product meets the stringent requirements for an analytical standard.

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